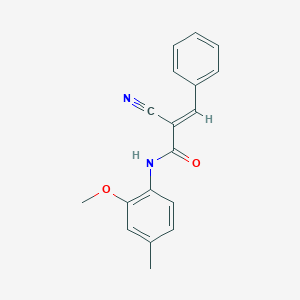
(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide, also known as CMF-011, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as enaminones, which have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in DNA synthesis and cell division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the upregulation of pro-apoptotic proteins. It has also been shown to inhibit the activity of key enzymes involved in angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of (E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide is its potent cytotoxic activity against a range of cancer cell lines, which makes it a promising candidate for further development as a cancer treatment. However, its complex synthesis method and limited availability may limit its use in lab experiments.
Future Directions
There are several potential future directions for research on (E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide. One area of interest is the development of more efficient synthesis methods that could make the compound more readily available for further study. Another area of interest is the investigation of its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential biomarkers that could be used to predict its efficacy in different types of cancer.
Synthesis Methods
The synthesis of (E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide is a multi-step process that involves the preparation of several intermediate compounds. The starting materials for the synthesis are 4-acetamidophenol and 3-chloro-4-methoxybenzaldehyde, which are reacted in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with malononitrile in the presence of a catalyst to form the enaminonitrile, which is subsequently hydrolyzed to form this compound.
Scientific Research Applications
(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide has been the subject of extensive scientific research due to its potential use in cancer treatment. Studies have shown that it possesses potent cytotoxic activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to inhibit the growth of cancer cells in animal models.
properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-12(24)22-15-4-6-16(7-5-15)23-19(25)14(11-21)9-13-3-8-18(26-2)17(20)10-13/h3-10H,1-2H3,(H,22,24)(H,23,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIUKTPPDDPBQN-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2424952.png)
![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)




![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide](/img/structure/B2424963.png)
![4-hydroxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one](/img/structure/B2424964.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2424967.png)
![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2424969.png)
![1-[3-(4-Fluorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2424972.png)